![molecular formula C7H9N5O2 B13082815 (6E)-6-[amino(nitro)methylidene]-1H-pyridine-2-carboximidamide](/img/structure/B13082815.png)
(6E)-6-[amino(nitro)methylidene]-1H-pyridine-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2,N2-Dihydroxypyridine-2,6-bis(carboximidamide) is a chemical compound with the molecular formula C7H9N5O2 and a molecular weight of 195.18 g/mol . This compound is known for its unique structure, which includes two hydroxyl groups and two carboximidamide groups attached to a pyridine ring. It is used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-Dihydroxypyridine-2,6-bis(carboximidamide) typically involves the reaction of pyridine-2,6-dicarboxylic acid with hydroxylamine and subsequent conversion to the carboximidamide derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity.
Industrial Production Methods
Industrial production methods for N2,N2-Dihydroxypyridine-2,6-bis(carboximidamide) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to achieve the required purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
N2,N2-Dihydroxypyridine-2,6-bis(carboximidamide) undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboximidamide groups can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or carboximidamide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxyl groups may yield pyridine-2,6-dicarboxylic acid derivatives, while reduction of the carboximidamide groups can produce pyridine-2,6-diamine derivatives. Substitution reactions can lead to a wide range of products, depending on the nucleophile used.
Applications De Recherche Scientifique
N2,N2-Dihydroxypyridine-2,6-bis(carboximidamide) has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N2,N2-Dihydroxypyridine-2,6-bis(carboximidamide) involves its interaction with specific molecular targets and pathways. The hydroxyl and carboximidamide groups can form hydrogen bonds and coordinate with metal ions, making it an effective ligand in coordination chemistry. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-2,6-dicarboxylic acid: A precursor in the synthesis of N2,N2-Dihydroxypyridine-2,6-bis(carboximidamide).
Pyridine-2,6-diamine: A reduction product of N2,N2-Dihydroxypyridine-2,6-bis(carboximidamide).
N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide): A closely related compound with similar chemical properties.
Uniqueness
N2,N2-Dihydroxypyridine-2,6-bis(carboximidamide) is unique due to its dual hydroxyl and carboximidamide functional groups, which provide a versatile platform for various chemical transformations and interactions. This makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C7H9N5O2 |
|---|---|
Poids moléculaire |
195.18 g/mol |
Nom IUPAC |
(6E)-6-[amino(nitro)methylidene]-1H-pyridine-2-carboximidamide |
InChI |
InChI=1S/C7H9N5O2/c8-6(9)4-2-1-3-5(11-4)7(10)12(13)14/h1-3,11H,10H2,(H3,8,9)/b7-5+ |
Clé InChI |
GBIMZLOPDFFATE-FNORWQNLSA-N |
SMILES isomérique |
C1=C/C(=C(/N)\[N+](=O)[O-])/NC(=C1)C(=N)N |
SMILES canonique |
C1=CC(=C(N)[N+](=O)[O-])NC(=C1)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


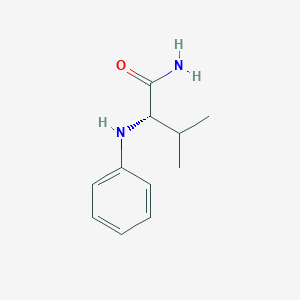
![4-bromo-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B13082737.png)
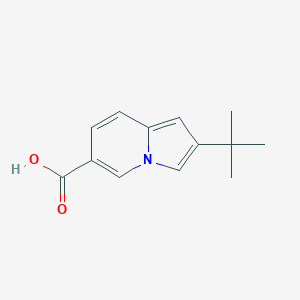
![Tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide](/img/structure/B13082750.png)

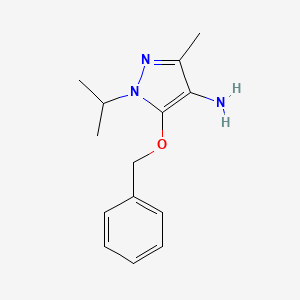
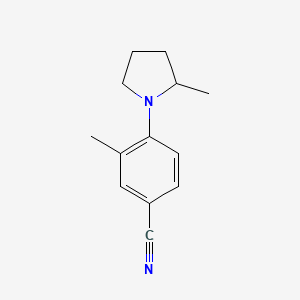
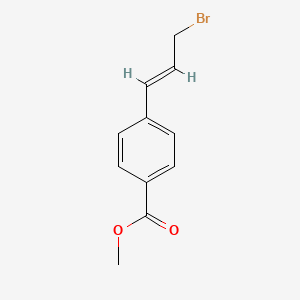
![3-Bromo-3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazole](/img/structure/B13082781.png)

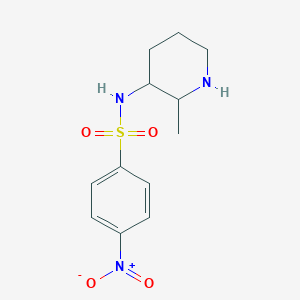
amine](/img/structure/B13082792.png)
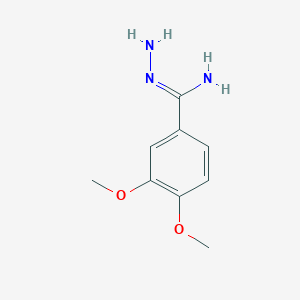
![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]propanamide](/img/structure/B13082801.png)
